4-((1-Phenyl-1h-tetrazol-5-yl)thio)butanenitrile
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Overview
Description
4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butanenitrile is an organic compound that features a tetrazole ring, a phenyl group, and a butanenitrile moiety. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis . The presence of the tetrazole ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butanenitrile typically involves the cycloaddition reaction of nitriles and azides to form the tetrazole ring . One common method is the reaction of 1-phenyl-1H-tetrazole-5-thiol with 4-bromobutanenitrile in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide . The reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions . The use of non-toxic reagents and easy extraction methods are preferred to ensure high yields and cost-effectiveness. The scalability of these methods makes them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butanenitrile undergoes various chemical reactions, including:
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Solvents: Dimethylformamide, acetonitrile.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction of the nitrile group.
Substituted Tetrazoles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking carboxylic acids.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism of action of 4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butanenitrile involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can form stable complexes with metal ions and participate in hydrogen bonding and π-π interactions . These interactions are crucial for its biological activity, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring and phenyl group but lacks the butanenitrile moiety.
5-Phenyl-1H-tetrazole: Similar structure but without the sulfanyl and butanenitrile groups.
1-Phenyl-1H-tetrazole-5-thione: Contains a thione group instead of a sulfanyl group.
Uniqueness
4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butanenitrile is unique due to the combination of the tetrazole ring, phenyl group, and butanenitrile moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C11H11N5S |
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Molecular Weight |
245.31 g/mol |
IUPAC Name |
4-(1-phenyltetrazol-5-yl)sulfanylbutanenitrile |
InChI |
InChI=1S/C11H11N5S/c12-8-4-5-9-17-11-13-14-15-16(11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2 |
InChI Key |
MZTWOESCUJLVBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCC#N |
Origin of Product |
United States |
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